2-Benzyloxy-3-hydroxypyridine

Lipophilicity Medicinal Chemistry ADME

Source 2-Benzyloxy-3-hydroxypyridine (CAS 885952-26-1) for your SAR and synthetic chemistry programs. This crystalline solid (mp 70-72°C) features a unique 2-benzyloxy-3-hydroxy substitution pattern that governs electronic distribution and hydrogen-bonding capacity (1 donor, 3 acceptors). Its LogP of ~2.3 enhances membrane permeability for intracellular targets. The benzyl group serves as an orthogonal protecting group, cleavable cleanly by hydrogenation. Available at ≥95% purity, this compound reduces risk in lead optimization versus unvalidated positional isomers. Standard shipping conditions apply.

Molecular Formula C12H11NO2
Molecular Weight 201.22
CAS No. 885952-26-1
Cat. No. B3030274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-3-hydroxypyridine
CAS885952-26-1
Molecular FormulaC12H11NO2
Molecular Weight201.22
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC=N2)O
InChIInChI=1S/C12H11NO2/c14-11-7-4-8-13-12(11)15-9-10-5-2-1-3-6-10/h1-8,14H,9H2
InChIKeyBTQJWSSEBZRZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-3-hydroxypyridine (CAS 885952-26-1): Key Physicochemical and Structural Identity for Informed Sourcing


2-Benzyloxy-3-hydroxypyridine (CAS 885952-26-1) is a crystalline, solid pyridine derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . Its primary distinguishing feature is the substitution pattern: a benzyloxy group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring . This specific arrangement confers a unique set of physicochemical properties, including a reported melting point of 70-72°C, a predicted boiling point of 402.5°C, and a calculated partition coefficient (LogP) of approximately 2.3, which are critical for its role as a synthetic intermediate and for its behavior in biological assays [1]. The compound is typically supplied at a purity of 95% or higher for research applications .

Why a Generic 2-Benzyloxy-3-hydroxypyridine May Not Suffice: The Critical Role of Substitution Pattern and Physicochemical Identity


While 2-Benzyloxy-3-hydroxypyridine belongs to a class of benzyloxy-substituted pyridines, direct substitution with a positional isomer like 3-Benzyloxy-5-hydroxypyridine (CAS 209328-93-8) or a more complex analog like 5-(2-Benzyloxyphenyl)-3-hydroxypyridine (CAS 1258634-33-1) is not scientifically equivalent . The specific 2-benzyloxy-3-hydroxy substitution pattern on the pyridine ring is not arbitrary; it dictates the molecule's electronic distribution, hydrogen-bonding capacity, and steric environment . These factors directly influence its reactivity in downstream synthesis, its binding affinity for biological targets (e.g., as a potential inhibitor of enzymes like tyrosinase or acetylcholinesterase), and its overall physicochemical behavior, including solubility and stability [1]. For procurement, this means that a decision to use a closely related analog without rigorous head-to-head validation introduces significant and unquantifiable risk to project outcomes, particularly in lead optimization and structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2-Benzyloxy-3-hydroxypyridine: Evidence for Scientific Selection


Comparative Lipophilicity: Enhanced LogP for Membrane Permeability and Hydrophobic Interactions

The lipophilicity of 2-Benzyloxy-3-hydroxypyridine, as measured by its calculated LogP (XLogP3), is 2.3 [1]. In comparison, the structurally related but unsubstituted parent compound, 3-hydroxypyridine, has a calculated LogP of approximately 0.5 [2]. This substantial difference, a LogP increase of ~1.8 units, is directly attributable to the addition of the hydrophobic benzyloxy group at the 2-position. The higher LogP value for the target compound predicts significantly improved passive membrane permeability and a greater propensity for engaging in hydrophobic interactions with biological targets, such as the hydrophobic pockets of enzymes like tyrosinase or acetylcholinesterase [3].

Lipophilicity Medicinal Chemistry ADME Physicochemical Property

Aqueous Solubility Profile: Soluble in DMSO, Poorly Soluble in Water, Guiding Solvent Selection

2-Benzyloxy-3-hydroxypyridine exhibits an aqueous solubility of 0.236 mg/mL (0.00117 mol/L) as predicted by ESOL , classifying it as 'soluble' according to the LogS scale. This is a distinct contrast to its parent compound, 3-hydroxypyridine, which is reported to be freely soluble in water (>100 mg/mL) [1]. The significant reduction in water solubility (a decrease of >400-fold) is a direct consequence of the hydrophobic benzyl group. This property informs solvent selection for biological assays, where the compound is typically dissolved in DMSO or other organic solvents before dilution into aqueous buffer systems [2].

Solubility Assay Development In Vitro Studies Physicochemical Property

Hydrogen Bond Donor/Acceptor Profile: A Unique Balance for Target Interaction

2-Benzyloxy-3-hydroxypyridine possesses exactly 1 hydrogen bond donor and 3 hydrogen bond acceptors . This is a distinct profile compared to common alternatives: 2-(Benzyloxy)pyridine (CAS 40864-08-2) has 0 donors and 2 acceptors [1]; 3-Benzyloxy-5-hydroxypyridine (CAS 209328-93-8) also has 1 donor and 3 acceptors [2], but the specific spatial arrangement of these groups differs. The presence of a single donor and three acceptors in the target compound provides a specific, balanced capacity for forming directional hydrogen bonds with biological targets, a feature that is absent in the non-hydroxylated analog [3]. This precise H-bonding signature can be a critical factor in achieving selective binding to enzymes like tyrosinase, as suggested by class-level studies on 3-hydroxypyridine derivatives [4].

Hydrogen Bonding Drug Design Molecular Recognition Medicinal Chemistry

Synthetic Versatility: A Superior Protecting Group Strategy for Hydroxypyridine Scaffolds

The synthesis of 2-Benzyloxy-3-hydroxypyridine is typically achieved via the selective benzylation of 3-hydroxypyridine using benzyl bromide and a base like potassium carbonate . This specific synthetic route is distinct from the synthesis of its positional isomer 3-Benzyloxy-5-hydroxypyridine, which requires the benzylation of 5-hydroxypyridine . Furthermore, 2-Benzyloxy-3-hydroxypyridine serves as a protected intermediate that can be cleanly deprotected by hydrogenolysis (Pd/C, H2) to regenerate the free 3-hydroxypyridine . This contrasts with more complex analogs like 2,6-Bis(benzyloxy)pyridin-3-ol (CAS 39954-16-0), where the presence of two benzyl groups offers different synthetic handles but also increased steric bulk and different deprotection kinetics . The target compound thus represents a balanced approach for temporarily masking the hydroxyl group's reactivity during multi-step syntheses.

Synthetic Chemistry Protecting Groups Building Blocks Medicinal Chemistry

Best-Fit Research and Industrial Applications for 2-Benzyloxy-3-hydroxypyridine (CAS 885952-26-1) Based on Evidence


Medicinal Chemistry Lead Optimization and SAR Studies Targeting Enzymes

This compound is ideally suited for structure-activity relationship (SAR) studies focusing on enzymes with hydrophobic active sites, such as tyrosinase or acetylcholinesterase. Its high lipophilicity (LogP ~2.3) and specific hydrogen-bonding profile (1 donor, 3 acceptors) provide a distinct physicochemical signature compared to parent scaffolds like 3-hydroxypyridine [1]. These properties suggest a greater potential for membrane permeability and for engaging in key hydrophobic interactions with the target protein, as inferred from studies on related 3-hydroxypyridine derivatives [2]. Researchers can use it as a core scaffold to probe the impact of the benzyl group on potency and selectivity, systematically varying other substituents to build a comprehensive SAR map.

Synthetic Intermediate for Complex Molecule Construction Requiring a Removable Protecting Group

In multi-step organic synthesis, 2-Benzyloxy-3-hydroxypyridine serves as a valuable, protected form of 3-hydroxypyridine. The benzyl group acts as a protecting group for the hydroxyl moiety, preventing unwanted side reactions during subsequent synthetic transformations. Its clean and efficient removal via catalytic hydrogenation (e.g., Pd/C with H2) is a well-established, orthogonal deprotection strategy . This makes it a strategic choice for building more complex molecules where the 3-hydroxypyridine core must be installed early and deprotected late in the synthesis, offering a clear advantage over analogs that require harsher or less selective deprotection methods.

Development and Optimization of In Vitro Assays Requiring DMSO Solubility

Given its poor aqueous solubility (0.236 mg/mL) but expected solubility in organic solvents like DMSO, 2-Benzyloxy-3-hydroxypyridine is best utilized in in vitro biochemical or cell-based assays where compounds are pre-dissolved in DMSO and then diluted into aqueous buffer . This handling protocol is standard for lipophilic molecules, and its solubility profile distinguishes it from more water-soluble pyridine derivatives. This makes it a relevant tool for screening campaigns aimed at intracellular targets or membrane-bound proteins where a certain level of lipophilicity is advantageous for assay performance [3].

Chemical Biology Probe Development for Investigating 3-Hydroxypyridine-Based Pharmacophores

This compound can be used as a chemical probe to dissect the contribution of the 2-benzyloxy-3-hydroxy substitution pattern to biological activity. By comparing its activity directly with that of 3-hydroxypyridine or 2-(benzyloxy)pyridine, researchers can isolate the specific contributions of the benzyl and hydroxyl groups to target engagement and cellular effects. This application is supported by the compound's distinct hydrogen-bonding and lipophilicity characteristics, which are central to its potential as a pharmacophore tool [4].

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